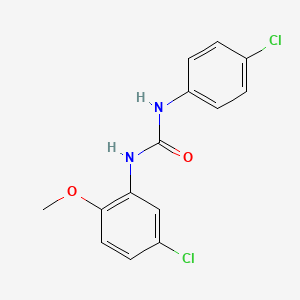
N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea, also known as CMU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biology, and pharmacology.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea involves its ability to inhibit the activity of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea can induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea can induce apoptosis in cancer cells by activating the caspase-3 pathway, a process that leads to the cleavage of various proteins and ultimately results in cell death. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately apoptosis. In neurons, N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea has been found to protect against oxidative stress-induced damage by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One of the major advantages of N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea is its ability to selectively target cancer cells while sparing normal cells, making it a potential candidate for cancer therapy. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea has been found to have low toxicity in animal models, making it a safe compound for further development. However, one of the limitations of N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea. One potential direction is the development of N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea and its potential applications in the treatment of neurological disorders. Finally, more research is needed to determine the optimal dosage and administration of N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea for therapeutic use.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea is a promising compound with potential applications in various fields, including medicinal chemistry, biology, and pharmacology. Its ability to selectively target cancer cells while sparing normal cells and its neuroprotective properties make it a potential candidate for the treatment of cancer and neurological disorders. Further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea and its potential therapeutic applications.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea involves the reaction of 5-chloro-2-methoxyaniline with 4-chlorophenyl isocyanate in the presence of a base, such as triethylamine. The resulting intermediate is then treated with hydrochloric acid to obtain the final product, N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea has been studied extensively for its potential applications in medicinal chemistry, particularly in the treatment of cancer and neurological disorders. Studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-20-13-7-4-10(16)8-12(13)18-14(19)17-11-5-2-9(15)3-6-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEFDWCPADWMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

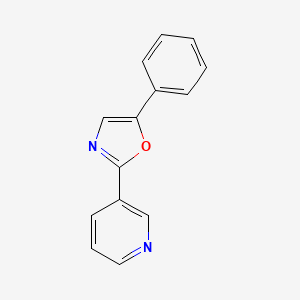
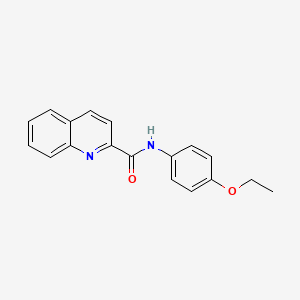

![N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5790674.png)
![1'-[(cyclopentylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5790700.png)
![5-isopropyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5790709.png)

![3,5-dimethyl-4-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazole](/img/structure/B5790721.png)
![4-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5790728.png)
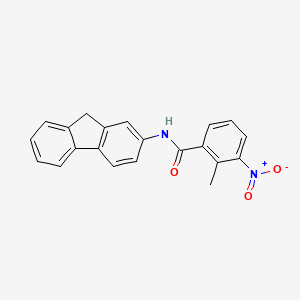
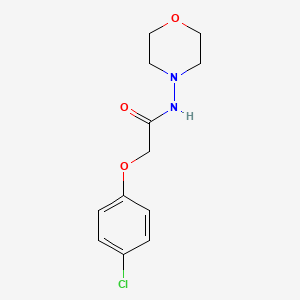
![N'-[1-(4-methylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5790742.png)
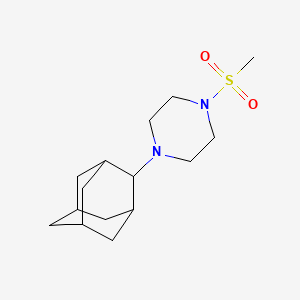
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5790755.png)